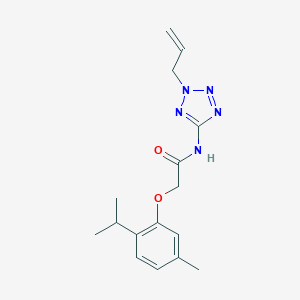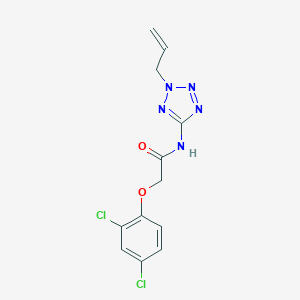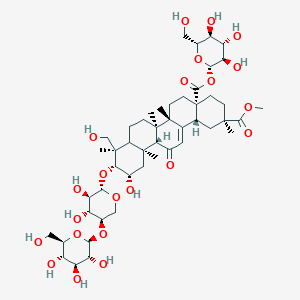
N-(2-allyl-2H-tetraazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-allyl-2H-tetraazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide, also known as L-163,491, is a compound that has gained attention for its potential use in scientific research. This compound belongs to the class of tetrazole-based compounds and has been shown to have a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide is not fully understood. However, it has been shown to act as a selective antagonist of the oxytocin receptor. Oxytocin is a hormone that is involved in a variety of physiological processes, including social behavior, stress response, and pain perception. By blocking the oxytocin receptor, N-(2-allyl-2H-tetraazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide may be able to modulate these processes.
生化学的および生理学的効果
N-(2-allyl-2H-tetraazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its analgesic, anxiolytic, and antidepressant effects, N-(2-allyl-2H-tetraazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide has been shown to have effects on social behavior. It has been shown to increase social recognition in animal models. Additionally, N-(2-allyl-2H-tetraazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide has been shown to have effects on the immune system. It has been shown to modulate the production of cytokines, which are involved in the immune response.
実験室実験の利点と制限
One advantage of using N-(2-allyl-2H-tetraazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide in lab experiments is its selectivity for the oxytocin receptor. This allows researchers to study the effects of blocking the oxytocin receptor without affecting other receptors. However, one limitation of using N-(2-allyl-2H-tetraazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide is its limited solubility in water. This can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on N-(2-allyl-2H-tetraazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide. One area of research is in the development of more soluble analogs of N-(2-allyl-2H-tetraazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide. This would allow for easier administration in experimental settings. Additionally, further research is needed to fully understand the mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide. This could lead to the development of more targeted therapies for conditions such as pain, anxiety, and depression. Finally, there is a need for further research on the effects of N-(2-allyl-2H-tetraazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide on social behavior and the immune system. This could have implications for the treatment of conditions such as autism and autoimmune disorders.
合成法
The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide involves the reaction of 2-(2-isopropyl-5-methylphenoxy)acetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with sodium azide to form the tetrazole ring. The resulting tetrazole compound is then reacted with allyl bromide to form the final product, N-(2-allyl-2H-tetraazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide.
科学的研究の応用
N-(2-allyl-2H-tetraazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide has been shown to have potential applications in scientific research. One area of research where N-(2-allyl-2H-tetraazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide has been studied is in the field of pain management. It has been shown to have analgesic effects in animal models of pain. Additionally, N-(2-allyl-2H-tetraazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide has been studied for its potential use in the treatment of anxiety and depression. It has been shown to have anxiolytic and antidepressant effects in animal models.
特性
製品名 |
N-(2-allyl-2H-tetraazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide |
|---|---|
分子式 |
C16H21N5O2 |
分子量 |
315.37 g/mol |
IUPAC名 |
2-(5-methyl-2-propan-2-ylphenoxy)-N-(2-prop-2-enyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C16H21N5O2/c1-5-8-21-19-16(18-20-21)17-15(22)10-23-14-9-12(4)6-7-13(14)11(2)3/h5-7,9,11H,1,8,10H2,2-4H3,(H,17,19,22) |
InChIキー |
CCCFXMRGSOFKIG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=NN(N=N2)CC=C |
正規SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=NN(N=N2)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(12R,13R,16S,18R)-6-Hydroxy-16,18-dimethyl-2,9-dioxo-17-oxapentacyclo[11.4.1.01,10.03,8.012,16]octadeca-3(8),4,6,10-tetraene-18-carbaldehyde](/img/structure/B235150.png)

![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B235160.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B235162.png)

![Tert-butyl [(1S,2S)-1-benzyl-2,3-dihydroxypropyl]carbamate](/img/structure/B235168.png)

